1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Analytical Chemistry Sample Preparation Solubility Optimization

Researchers requiring reproducible dansyl-type fluorescent probes often encounter solubility limitations with free-base naphthalene diamines in aqueous derivatization workflows. 1,2-Diamino-naphthalene-5-sulfonamide hydrochloride (CAS 1049752-75-1) eliminates this barrier through its hydrochloride salt form, delivering enhanced solubility in DMF, DMSO, and aqueous buffer systems. • Enables direct aqueous-phase derivatization without organic co-solvent interference • ≥95% purity ensures batch-to-batch consistency for validated analytical protocols • 1-year shelf life at 4°C; defined long-term storage at -20°C supports multi-year research programs

Molecular Formula C10H12ClN3O2S
Molecular Weight 273.74 g/mol
CAS No. 1049752-75-1
Cat. No. B014787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
CAS1049752-75-1
Synonyms5,6-Diamino-1-naphthalenesulfonamide Hydrochloride; 
Molecular FormulaC10H12ClN3O2S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl
InChIInChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H
InChIKeyZIPFCXOSUIWJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diamino-naphthalene-5-sulfonamide Hydrochloride – Technical Specifications


1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride (also designated 5,6-diamino-1-naphthalenesulfonamide hydrochloride; CAS 1049752-75-1) is a naphthalene-based aromatic diamine bearing both ortho-diamino and primary sulfonamide functional groups on the naphthalene core, supplied as the hydrochloride salt . The compound has a molecular weight of 273.74 g/mol, a reported melting point above 200°C with decomposition, and solubility in DMF and DMSO . This compound serves as a synthetic precursor and derivatization reagent in analytical chemistry, organic synthesis, and fluorescence probe development applications . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 118876-56-5), facilitating laboratory handling and experimental workflow compatibility [1].

1,2-Diamino-naphthalene-5-sulfonamide Hydrochloride – Why Analogs Fail


Naphthalene diamines and sulfonamides constitute a broad chemical class, but the ortho-diamino and primary sulfonamide substituents in 1,2-diamino-naphthalene-5-sulfonamide hydrochloride confer distinct reactivity and physicochemical properties that cannot be replicated by positional isomers or alternative salts. For instance, 1,5-diaminonaphthalene and 1,8-diaminonaphthalene differ in amino group positioning, altering the electron density distribution and steric accessibility of the naphthalene ring, which fundamentally changes derivatization kinetics and product fluorescence characteristics . Additionally, the free base form of this compound (CAS 118876-56-5) possesses significantly lower aqueous solubility than the hydrochloride salt, limiting its direct applicability in aqueous-phase analytical methods . Substituting a closely related analog introduces uncontrolled variability in reaction yields, detection sensitivity, and reproducibility—factors critical for validated analytical procedures and synthetic route reliability. The following evidence documents the specific quantifiable differentiations that justify this compound's selection.

1,2-Diamino-naphthalene-5-sulfonamide Hydrochloride – Differentiation Evidence


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1049752-75-1) of 1,2-diamino-naphthalene-5-sulfonamide provides significantly enhanced solubility in aqueous and polar organic solvents compared to the free base form (CAS 118876-56-5). The free base demonstrates limited aqueous solubility, whereas the hydrochloride salt is soluble in DMF and DMSO and exhibits improved miscibility with aqueous buffer systems . This solubility differential directly impacts the feasibility of aqueous-phase analytical derivatization procedures, where the free base would require organic co-solvents that may interfere with downstream detection or alter reaction kinetics [1]. The hydrochloride salt also demonstrates a defined shelf life of 1 year under recommended storage conditions (4°C), providing procurement predictability for laboratory inventory management [2].

Analytical Chemistry Sample Preparation Solubility Optimization

Dansyl-Type Fluorescent Probe Precursor

1,2-Diamino-naphthalene-5-sulfonamide hydrochloride serves as a key synthetic precursor for preparing dansyl amide and related 1-diaminonaphthalene-5-sulfonamide (DANSYL) derivatives, which are established fluorescent probes with a characteristic Stokes shift [1]. Intramolecular charge transfer complexes (ICTC) derived from 1-diaminonaphthalene-5-sulfonamide, such as 1-dimethylamino-naphthalene-5-sulfonyl-n-butylamide (1,5-DASB) and 2-dimethylamino-naphthalene-5-sulfonyl-n-butylamide (2,5DASB), have been validated as fluorescence probes for monitoring photopolymerization processes [2]. In contrast, the simple 1,2-diaminonaphthalene scaffold (CAS 938-25-0) lacks the sulfonamide functionality required for generating dansyl-type derivatives with comparable fluorescence properties and solvatochromic behavior. The target compound provides the specific 1-diaminonaphthalene-5-sulfonamide pharmacophore that is essential for this established class of fluorescent reporters.

Fluorescence Probe Synthesis Organic Synthesis Derivatization Chemistry

Purity Specifications and Quality Control

Commercially available 1,2-diamino-naphthalene-5-sulfonamide hydrochloride is supplied with a minimum purity specification of 95% as verified by standard analytical characterization . The compound exhibits a defined melting point above 200°C with decomposition, a calculated LogP value of 1.07, and a hydrogen bond donor count of 4 [1]. These defined physicochemical parameters enable quality verification upon receipt and support method reproducibility across different batches and laboratories. While many in-class naphthalene diamines are available only at lower purity grades or without defined analytical specifications, the target compound's established purity benchmarks reduce the risk of batch-to-batch variability that could compromise analytical sensitivity or synthetic yield.

Quality Control Analytical Standards Reproducibility

Storage Stability and Shelf Life

1,2-Diamino-naphthalene-5-sulfonamide hydrochloride demonstrates defined storage stability parameters that support procurement planning. The compound may be stored at room temperature for short-term use only, with long-term storage recommended at -20°C for maximum recovery . A shelf life of 1 year is specified when stored at 4°C under appropriate conditions [1]. The compound is transported under ambient conditions without hazardous material classification, reducing shipping restrictions and costs . In contrast, the free base form and several structurally related naphthalene diamines exhibit greater sensitivity to oxidation and moisture, requiring more stringent storage conditions and exhibiting shorter usable shelf lives, which complicates long-term inventory planning and increases procurement frequency.

Chemical Stability Inventory Management Supply Chain

1,2-Diamino-naphthalene-5-sulfonamide Hydrochloride – Application Scenarios


Dansyl-Type Probe Bioconjugation and Imaging

1,2-Diamino-naphthalene-5-sulfonamide hydrochloride provides the essential 1-diaminonaphthalene-5-sulfonamide scaffold required for synthesizing dansyl amide and related fluorescent derivatives . These dansyl-type probes are characterized by a large Stokes shift and environment-sensitive emission, making them valuable for bioconjugation, protein labeling, fluorescence microscopy, and monitoring photopolymerization processes [1]. The hydrochloride salt's enhanced solubility in DMF and DMSO facilitates dissolution during synthetic derivatization steps, while the defined purity specification (≥95%) supports reproducible synthesis of fluorescent conjugates with predictable spectral properties [2].

Aqueous-Phase Analytical Derivatization

The hydrochloride salt form of 1,2-diamino-naphthalene-5-sulfonamide exhibits improved compatibility with aqueous and polar solvent systems compared to the free base, enabling its use in aqueous-phase derivatization workflows without requiring high concentrations of organic co-solvents that could interfere with downstream detection . This solubility profile makes the compound suitable for analytical chemistry applications where aqueous buffer compatibility is essential, such as pre-column derivatization for HPLC analysis or fluorometric detection methods conducted in aqueous media. The defined 1-year shelf life under 4°C storage conditions further supports its use in validated analytical protocols that require consistent reagent performance over extended periods [1].

Quality-Controlled Research with Defined Purity

Research environments that demand documented quality control parameters—including pharmaceutical R&D, analytical method development, and academic laboratories publishing peer-reviewed studies—benefit from 1,2-diamino-naphthalene-5-sulfonamide hydrochloride's defined purity specification (≥95%) and characterized physicochemical parameters (melting point >200°C dec., LogP = 1.07, hydrogen bond donor count = 4) . These specifications enable incoming quality verification, support batch-to-batch consistency assessment, and facilitate compliance with documentation requirements for regulatory-facing research. The compound's non-hazardous shipping classification further streamlines procurement logistics and reduces associated compliance burdens [1].

Stable Inventory for Long-Term Research

For multi-year research programs or core facilities that maintain chemical inventories, 1,2-diamino-naphthalene-5-sulfonamide hydrochloride offers defined long-term storage stability (recommended -20°C for extended storage) and a documented 1-year shelf life at 4°C . These parameters support accurate procurement forecasting and reduce the operational burden associated with frequent reordering and requalification of unstable reagents. The compound's stability profile contrasts favorably with more oxidation-sensitive naphthalene diamine analogs that require more stringent storage conditions and exhibit shorter usable lifetimes, making it a more practical choice for programs requiring reliable long-term reagent availability [1].

Technical Documentation Hub

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